molecular formula C23H28O4 B1360780 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone CAS No. 898755-88-9

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone

Cat. No. B1360780
CAS RN: 898755-88-9
M. Wt: 368.5 g/mol
InChI Key: KQPRDRBDBLRGMF-UHFFFAOYSA-N
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Description

The compound is a derivative of 5,5-Dimethyl-1,3-dioxan-2-yl, which is a type of organic compound known as a dioxane . Dioxanes are acyclic ethers with the general structure R-O-R’ (R,R’=alkyl, aryl) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds like bis(5,5-dimethyl-1,3-dioxan-2-yl), the molecular weight is 230.30100, and it has a LogP of 1.78460 .

Scientific Research Applications

Photovoltaic Materials

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone derivatives have been utilized in the synthesis of new monomers for the directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs have been tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).

Renewable Chemical Synthesis

The compound is involved in the acid-catalysed condensation of glycerol with formaldehyde and acetone to create [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These chemicals are seen as potential novel platform chemicals, especially [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Chemical Structure Analysis

Research on derivatives of 5,5-dimethyl-1,3-dioxan-2-yl compounds has led to the synthesis and structure analysis of various compounds, including 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide (Kuhn, Al-Sheikh, & Steimann, 2003).

Herbicidal Activity

Certain derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone have been synthesized and tested for herbicidal activity. The studies found that some of these derivatives exhibited notable herbicidal effectiveness, potentially more potent than existing herbicides (Fu et al., 2017).

Anti-Inflammatory Applications

The compound's derivatives have been synthesized and evaluated for anti-inflammatory properties. Some of these derivatives significantly inhibited the development of inflammation in mice, showing higher anti-inflammatory activity than aspirin in certain cases (Li et al., 2008).

Progesterone Receptor Modulators

The 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone framework has been utilized in the design and synthesis of progesterone receptor modulators. These modulators have potential applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)11-7-6-10-21(24)18-12-14-20(15-13-18)27-19-8-4-3-5-9-19/h3-5,8-9,12-15,22H,6-7,10-11,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPRDRBDBLRGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646006
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone

CAS RN

898755-88-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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